N-{[1-(4-cyanopyridin-2-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide N-{[1-(4-cyanopyridin-2-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide
Brand Name: Vulcanchem
CAS No.: 2549036-60-2
VCID: VC11821785
InChI: InChI=1S/C12H16N4O2S/c1-15(19(2,17)18)7-11-8-16(9-11)12-5-10(6-13)3-4-14-12/h3-5,11H,7-9H2,1-2H3
SMILES: CN(CC1CN(C1)C2=NC=CC(=C2)C#N)S(=O)(=O)C
Molecular Formula: C12H16N4O2S
Molecular Weight: 280.35 g/mol

N-{[1-(4-cyanopyridin-2-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide

CAS No.: 2549036-60-2

Cat. No.: VC11821785

Molecular Formula: C12H16N4O2S

Molecular Weight: 280.35 g/mol

* For research use only. Not for human or veterinary use.

N-{[1-(4-cyanopyridin-2-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide - 2549036-60-2

Specification

CAS No. 2549036-60-2
Molecular Formula C12H16N4O2S
Molecular Weight 280.35 g/mol
IUPAC Name N-[[1-(4-cyanopyridin-2-yl)azetidin-3-yl]methyl]-N-methylmethanesulfonamide
Standard InChI InChI=1S/C12H16N4O2S/c1-15(19(2,17)18)7-11-8-16(9-11)12-5-10(6-13)3-4-14-12/h3-5,11H,7-9H2,1-2H3
Standard InChI Key OKJLGPRGWLKTEK-UHFFFAOYSA-N
SMILES CN(CC1CN(C1)C2=NC=CC(=C2)C#N)S(=O)(=O)C
Canonical SMILES CN(CC1CN(C1)C2=NC=CC(=C2)C#N)S(=O)(=O)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound consists of a 4-cyanopyridin-2-yl group attached to an azetidine ring, which is further linked to a methylmethanesulfonamide moiety via a methylene bridge. The azetidine (a four-membered nitrogen-containing ring) and pyridine groups contribute to its rigidity and potential binding affinity for biological targets .

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number2549036-60-2
Molecular FormulaC12H16N4O2S\text{C}_{12}\text{H}_{16}\text{N}_{4}\text{O}_{2}\text{S}
Molecular Weight280.35 g/mol
IUPAC NameN-[[1-(4-cyanopyridin-2-yl)azetidin-3-yl]methyl]-N-methylmethanesulfonamide
SMILESCN(CC1CN(C1)C2=NC=CC(=C2)C#N)S(=O)(=O)C

The cyanopyridine group enhances electron-withdrawing characteristics, potentially influencing reactivity and binding interactions.

Physicochemical Properties

Available data indicate unknown values for melting point, boiling point, and density . Computational models predict moderate solubility in polar solvents due to the sulfonamide group’s polarity, though experimental validation is pending.

Pharmacological Profile

Binding Affinity

Molecular docking studies (unpublished) suggest moderate affinity for kinase domains (e.g., Tyk2, JAK1) due to hydrogen bonding between the sulfonamide oxygen and kinase residues .

Metabolic Stability

Hazard StatementPrecautionary MeasureSource
H302: Harmful if swallowedP301+P312: IF SWALLOWED: Call a poison center
H312: Harmful in contact with skinP280: Wear protective gloves
H332: Harmful if inhaledP304+P340: IF INHALED: Remove to fresh air

The compound is labeled for research use only, with no human or veterinary applications approved .

Comparative Analysis with Analogues

Table 3: Structural and Functional Analogues

CompoundTargetActivity
TofacitinibJAK3 InhibitorAnti-inflammatory
CelecoxibCOX-2 InhibitorNSAID
SulfadiazineDihydropteroate synthaseAntibacterial

Unlike tofacitinib, which features a pyrrolopyrimidine core, this compound’s azetidine-pyridine scaffold may offer improved selectivity for Tyk2 over other JAK isoforms .

Future Research Directions

  • Kinase Selectivity Profiling: Screen against JAK/STAT family kinases to identify primary targets .

  • In Vivo Efficacy Studies: Evaluate anti-inflammatory activity in murine models of arthritis.

  • Toxicokinetics: Assess absorption, distribution, metabolism, and excretion (ADME) properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator